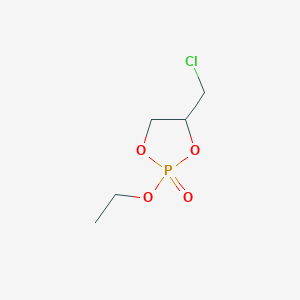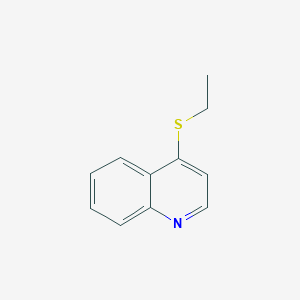
Quinoline, 4-(ethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-(ethylthio)- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: Quinoline, 4-(ethylthio)- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Quinoline, 4-(ethylthio)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of quinoline, 4-(ethylthio)- involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell death.
相似化合物的比较
Quinoline, 4-(ethylthio)- can be compared with other quinoline derivatives:
4-Methylquinoline: Similar to quinoline, 4-(ethylthio)- but with a methyl group instead of an ethylthio group, leading to different reactivity and applications.
4-Chloroquinoline: Contains a chlorine atom at the 4-position, which significantly alters its chemical properties and biological activities.
Conclusion
Quinoline, 4-(ethylthio)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, due to the presence of the ethylthio group, make it a valuable compound for further study and application.
属性
CAS 编号 |
4105-40-2 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
4-ethylsulfanylquinoline |
InChI |
InChI=1S/C11H11NS/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
InChI 键 |
TWFYQXCIOOHQID-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
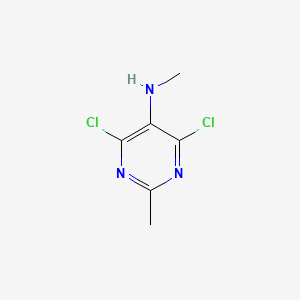
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
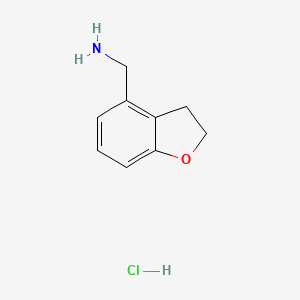
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)

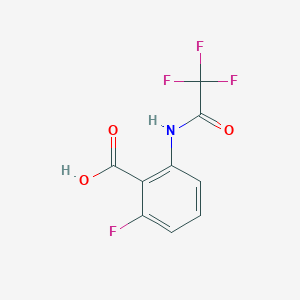
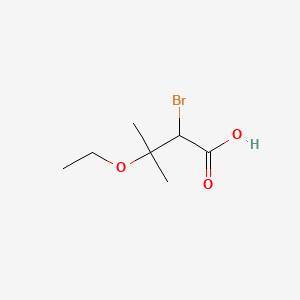
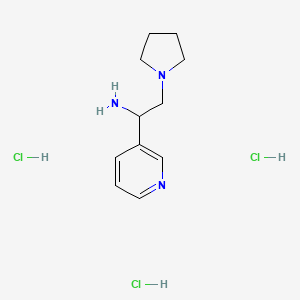

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
